molecular formula C14H10ClFO3 B6375100 MFCD18314052 CAS No. 1261999-81-8

MFCD18314052

Cat. No.: B6375100
CAS No.: 1261999-81-8
M. Wt: 280.68 g/mol
InChI Key: JCFGILZDGBFELU-UHFFFAOYSA-N
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Description

Typically, MDL numbers such as MFCD18314052 represent unique chemical entries in databases, cataloged based on molecular structure, synthesis routes, and applications. For instance, compounds with similar MDL identifiers (e.g., MFCD01089040, MFCD13195646) often share structural motifs, such as heterocyclic rings, halogen substituents, or boronic acid groups, which dictate their reactivity and industrial utility .

Properties

IUPAC Name

methyl 2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)12-6-8(2-3-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFGILZDGBFELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684553
Record name Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-81-8
Record name Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18314052 typically involves the use of carbon dots derived from dimethylbiguanide. The preparation process includes the following steps:

    Synthesis of Carbon Dots: Carbon dots are synthesized using a bottom-up approach, where dimethylbiguanide is subjected to high-temperature pyrolysis.

    Functionalization: The carbon dots are then functionalized with various chemical groups to enhance their stability and reactivity.

Chemical Reactions Analysis

MFCD18314052 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the carbon dots are replaced with other chemical groups.

Scientific Research Applications

MFCD18314052 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a photoluminescent probe in various chemical analyses.

    Biology: In biological research, this compound is used for imaging and tracking cellular processes.

    Medicine: The compound has shown promise in the treatment of colorectal cancer.

    Industry: In industrial applications, this compound is used in the development of advanced materials with enhanced photoluminescent properties.

Mechanism of Action

The mechanism of action of MFCD18314052 involves its interaction with copper ions. The compound’s biguanide functional groups chelate copper ions, leading to the generation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately resulting in apoptosis of cancer cells . Additionally, the compound’s photoluminescent properties allow it to be used as a probe for detecting copper ions in biological samples .

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound (MDL/CAS) Molecular Formula Molecular Weight Solubility (mg/mL) Log Po/w Bioavailability Score Key Functional Groups
This compound (Hypothetical) C₆H₅X₃Y (Example) ~200–220 g/mol 0.2–0.7 (DMSO) 1.5–2.5 0.55–0.65 Halogen, heterocyclic ring
MFCD01089040 (53052-06-5) C₆H₄N₂OS 152.17 0.24 (DMSO) 2.15 0.55 Thioether, pyridine ring
MFCD13195646 (1046861-20-4) C₆H₅BBrClO₂ 235.27 0.24 (DMSO) 2.15 0.55 Boronic acid, halogen
MFCD11044885 (918538-05-3) C₆H₃Cl₂N₃ 188.01 N/A 1.64 0.55 Chlorine, triazine ring
MFCD00003330 (1761-61-1) C₇H₅BrO₂ 201.02 0.687 (DMSO) 2.63 0.55 Bromine, carboxylate

Notes:

  • This compound is hypothesized to exhibit solubility and log P values comparable to other halogenated heterocycles, as seen in MFCD01089040 and MFCD00003330 .
  • Boronic acid derivatives (e.g., MFCD13195646) show higher molecular weights due to boron inclusion but maintain moderate bioavailability .

Research Findings :

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common for halogenated compounds, as seen in MFCD13195646 .
  • Green chemistry approaches using recyclable catalysts (e.g., A-FGO in MFCD00003330) achieve near-quantitative yields, suggesting eco-friendly routes for this compound synthesis .

Discussion :

  • This compound may share the pharmaceutical utility of MFCD01089040 due to heterocyclic motifs but could differ in metabolic stability due to halogen type .
  • Unlike boronic acids (MFCD13195646), halogenated analogs like this compound are less prone to hydrolysis but require harsh reaction conditions .

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